4-Cyclobutoxy-2-fluoro-1-nitrobenzene

Catalog No.
S13541030
CAS No.
M.F
C10H10FNO3
M. Wt
211.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyclobutoxy-2-fluoro-1-nitrobenzene

Product Name

4-Cyclobutoxy-2-fluoro-1-nitrobenzene

IUPAC Name

4-cyclobutyloxy-2-fluoro-1-nitrobenzene

Molecular Formula

C10H10FNO3

Molecular Weight

211.19 g/mol

InChI

InChI=1S/C10H10FNO3/c11-9-6-8(15-7-2-1-3-7)4-5-10(9)12(13)14/h4-7H,1-3H2

InChI Key

FPAQMKPMSPLQLK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=CC(=C(C=C2)[N+](=O)[O-])F

4-Cyclobutoxy-2-fluoro-1-nitrobenzene (CAS 1820648-70-1) is a highly specialized fluorinated nitroaromatic building block characterized by its bulky, lipophilic cyclobutyl ether moiety. In pharmaceutical procurement and medicinal chemistry, this compound is primarily sourced as a direct precursor to 4-cyclobutoxy-2-fluoroaniline. This specific aniline motif is a critical structural component in the development of advanced receptor modulators, including GPR65 antagonists targeted for autoimmune and oncology indications [1]. By providing a pre-installed cyclobutoxy group alongside a reduction-ready nitro group and an SNAr-capable ortho-fluorine, this building block allows chemists to bypass complex early-stage etherifications and proceed directly to core scaffold assembly [2].

Synthetic Workflow Fit

Intermediate for kinase inhibitor synthesis campaigns
Reducible nitro and aryl fluoride for sequential derivatization
Cyclobutoxy ether provides steric and lipophilic differentiation

Procurement teams often evaluate whether to purchase pre-formed 4-cyclobutoxy-2-fluoro-1-nitrobenzene or to synthesize it in-house from the cheaper precursor, 2-fluoro-4-nitrophenol. Substituting with the phenol precursor fails in process efficiency because the required SN2 alkylation with cyclobutyl halides (e.g., bromocyclobutane) is notoriously sluggish and highly prone to competitive E2 elimination, yielding volatile cyclobutene rather than the desired ether [1]. Furthermore, substituting this compound with more common analogs like 4-methoxy-2-fluoro-1-nitrobenzene fails in downstream application; the methoxy group lacks the specific steric volume and lipophilicity (logP) required to occupy hydrophobic binding pockets in target receptors, leading to a precipitous drop in biological activity for the final API [2].

Substitution Risk

Steric & Electronic Mismatch
The cyclobutyl ring alters steric environment and lipophilicity, shifting reaction kinetics and target binding compared to acyclic ethers. SAR interpretation may differ.
Metabolic Profile Shift
Replacing with a methoxy analog may change metabolic clearance; class-level data suggest cycloalkyl ethers can improve LipMetE, but direct transfer requires verification.
Identity Verification Gap
Similar CAS numbers (e.g., 4-methoxy analog) can be ruled out by molecular weight confirmation. Failure to verify identity risks incorporating the wrong building block.

Processability Advantage: Bypassing Low-Yielding Cyclobutylation

The primary procurement driver for this compound is the circumvention of a low-yielding synthetic step. When synthesizing the cyclobutoxy motif in-house via the alkylation of 2-fluoro-4-nitrophenol with bromocyclobutane, the secondary nature of the halide heavily favors E2 elimination over SN2 substitution [1]. Procuring the pre-formed 4-cyclobutoxy-2-fluoro-1-nitrobenzene eliminates this bottleneck, providing immediate access to the intact ether for downstream reduction.

Evidence DimensionIsolated yield of the etherification step
Target Compound Data100% availability of the pre-formed cyclobutoxy motif upon procurement
Comparator Or BaselineIn-house synthesis from 2-fluoro-4-nitrophenol + bromocyclobutane
Quantified DifferenceIn-house SN2 reactions with cyclobutyl halides typically stall at <40-50% yields due to competitive elimination, a material loss completely avoided by sourcing the pre-synthesized block.
ConditionsStandard basic alkylation conditions (e.g., K2CO3, DMF, 80-100 °C)

Purchasing the pre-formed ether prevents significant material loss and purification bottlenecks associated with secondary alkyl halide elimination.

Molecular Weight Identity
Reported
211.19 g/mol vs 171.13 g/mol
Δ 40.06 (23.4% increase)
Unambiguous LCMS/HRMS identity confirmation; ensures correct cyclobutoxy building block procurement.
Calculated from molecular formula; analytical gatekeeper for inventory.

Pharmacokinetic Profiling: Enhanced Metabolic Stability via Steric Shielding

In medicinal chemistry, the shift from straight-chain alkoxy groups to cycloalkoxy groups is a deliberate design choice to improve API half-life. The cyclobutoxy group in this building block provides significant steric shielding to the ether oxygen, reducing its susceptibility to oxidative cleavage by liver enzymes compared to a standard methoxy or ethoxy group [1].

Evidence DimensionResistance to oxidative O-dealkylation (CYP450)
Target Compound DataSterically hindered cyclobutoxy ether motif
Comparator Or BaselineUnbranched methoxy or ethoxy analogs (e.g., 4-methoxy-2-fluoro-1-nitrobenzene)
Quantified DifferenceCycloalkyl ethers typically exhibit a 2- to 3-fold increase in half-life (t1/2) in liver microsome assays compared to unbranched alkoxy groups.
ConditionsIn vitro human liver microsome (HLM) stability assays for derivative APIs

Selecting the cyclobutoxy derivative over a methoxy analog is essential for developing drug candidates with viable oral bioavailability and prolonged half-lives.

Commercial Purity Benchmark
Reported
95–98% vs 97%
Comparable purity specification; target compound available up to 98% from specific suppliers.
Supplier CoA data; cyclobutoxy complexity does not reduce material quality.

Synthesis Route Compatibility: Chemoselective Nitro Reduction

To utilize this building block, the nitro group must be reduced to an aniline. 4-Cyclobutoxy-2-fluoro-1-nitrobenzene is highly compatible with standard catalytic hydrogenation, allowing for the clean generation of the corresponding aniline without compromising the ether linkage [1]. This contrasts sharply with alternative protecting groups or reducible ethers that complicate the reduction step.

Evidence DimensionChemoselectivity during catalytic hydrogenation
Target Compound Data>95% selective reduction to 4-cyclobutoxy-2-fluoroaniline
Comparator Or BaselineBenzyloxy analogs (e.g., 4-benzyloxy-2-fluoro-1-nitrobenzene)
Quantified DifferenceUnlike benzyloxy ethers which undergo rapid hydrogenolysis (cleavage) under Pd/C + H2 conditions, the cyclobutoxy ether remains 100% intact.
ConditionsStandard catalytic hydrogenation (Pd/C, H2, ambient pressure/temperature)

Ensures high-purity generation of the critical aniline nucleophile without requiring harsh, alternative reduction methods like iron/acid.

Metabolic Stability Motif
Class-level
ΔlogD > 0.5, LipMetE improvement reported
May shift metabolic clearance towards a more desirable profile vs methoxy analogs.
Matched molecular pair analysis inference; direct compound data unavailable.
Synthetic Versatility
Data to verify
2 orthogonal handles vs 1 (no ether)
Nitro (SNAr/reduction) and fluoro handles enable sequential chemoselective derivatization.
Qualitative functional group comparison; reactivity assessment recommended.

Synthesis of GPR65 Modulators

This compound is the direct precursor to 4-cyclobutoxy-2-fluoroaniline, a critical building block in the synthesis of tricyclic GPR65 modulators. The pre-installed cyclobutoxy group provides the exact steric bulk required for receptor binding, making this specific CAS number the right choice for scaling up these therapeutic candidates [1].

Development of Metabolically Stable Kinase Inhibitors

Where early-stage kinase inhibitors suffer from rapid in vivo O-dealkylation of methoxy groups, substituting the core with a cyclobutoxy motif derived from this building block enhances metabolic stability. It is the preferred starting material when optimizing the pharmacokinetic profile of lead compounds [2].

High-Throughput Library Generation via SNAr

The presence of an ortho-fluoro group highly activated by the para-nitro group allows for selective Nucleophilic Aromatic Substitution (SNAr) prior to nitro reduction. This makes the compound an ideal starting point for generating diverse libraries of 1,2,4-trisubstituted benzenes in medicinal chemistry workflows [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Cyclobutoxy motif for metabolic stability shift
In vitro microsomal stability assay (CLint)
19F NMR fragment screening
Single aromatic fluorine handle for unambiguous 19F detection
19F NMR binding assay in target protein
Redox-active probe synthesis
Reducible nitro group for amine/hydroxylamine probes
Chemoselective reduction and purity analysis after derivatization

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Exact Mass

211.06447134 g/mol

Monoisotopic Mass

211.06447134 g/mol

Heavy Atom Count

15

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